N-Succinimidyl-4-((iodoacetyl)amino)benzoate

概要

説明

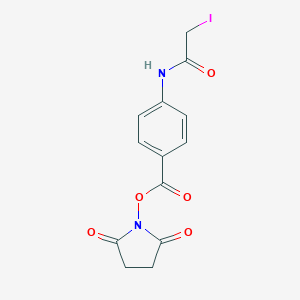

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester and a sulfhydryl-reactive iodoacetyl group. This compound is widely used in biochemical research for its ability to form stable conjugates with proteins, peptides, and other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with iodoacetic anhydride to form 4-((iodoacetyl)amino)benzoic acid. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

N-Succinimidyl-4-((iodoacetyl)amino)benzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodoacetyl group can react with nucleophiles such as thiols to form stable thioether bonds.

Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Nucleophiles: Thiols, primary amines

Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

Thioether Bonds: Formed from the reaction with thiols

Amide Bonds: Formed from the reaction with primary amines

科学的研究の応用

Chemical Properties and Mechanism of Action

SIAB contains two reactive groups:

- N-Hydroxysuccinimide (NHS) Ester : Reacts with primary amines to form stable amide bonds.

- Iodoacetyl Group : Reacts with thiols to form thioether bonds.

The mechanism involves the initial reaction of the NHS ester with a primary amine on one biomolecule, followed by the reaction of the iodoacetyl group with a thiol on another biomolecule. This dual reactivity makes SIAB a powerful tool for creating stable conjugates essential for various applications in research and therapy.

Scientific Research Applications

-

Protein Crosslinking

- SIAB is extensively used to study protein-protein interactions by stabilizing protein complexes, which is crucial for understanding biological pathways and mechanisms.

- Case Study : In a study on enzyme interactions, SIAB was used to crosslink enzymes to their substrates, allowing researchers to analyze kinetic properties more effectively.

-

Enzyme Conjugates

- The compound is employed in preparing enzyme conjugates that enhance the stability and functionality of therapeutic proteins.

- Case Study : Researchers developed an enzyme-linked immunosorbent assay (ELISA) using SIAB-conjugated antibodies, resulting in improved sensitivity and specificity for antigen detection.

-

Immunotoxins

- SIAB facilitates the creation of immunotoxins by linking antibodies to cytotoxic drugs, targeting cancer cells while minimizing damage to healthy tissues.

- Case Study : A targeted therapy using an immunotoxin created with SIAB demonstrated significant tumor regression in preclinical models of cancer.

-

Drug Delivery Systems

- The compound's ability to form stable conjugates aids in developing targeted drug delivery systems that improve therapeutic efficacy.

- Case Study : A novel drug delivery system utilizing SIAB-conjugated nanoparticles showed enhanced cellular uptake and controlled release of chemotherapeutic agents.

-

Diagnostic Assays

- SIAB is utilized in various diagnostic applications, including biosensors and biochips, where stable conjugates are essential for accurate detection.

- Case Study : A biosensor developed using SIAB-conjugated probes exhibited high sensitivity for detecting biomarkers in clinical samples.

Industrial Applications

In addition to its research applications, SIAB is also significant in industrial settings:

- Biosensors : Used in the production of biosensors that require stable biomolecular interactions for accurate readings.

- Biochips : Employed in biochip technology for high-throughput screening applications.

作用機序

The mechanism of action of N-Succinimidyl-4-((iodoacetyl)amino)benzoate involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the iodoacetyl group reacts with thiols to form thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, thereby stabilizing their interactions and enhancing their functional properties .

類似化合物との比較

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is unique among crosslinkers due to its dual reactivity towards amines and thiols. Similar compounds include:

N-Succinimidyl-3-(2-pyridyldithio)propionate: Reacts with thiols to form disulfide bonds.

N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate: Reacts with thiols to form thioether bonds.

N-Succinimidyl-4-(p-azidophenyl)butyrate: Contains an azide group that can be used for photo-crosslinking.

These compounds share similar functionalities but differ in their specific reactive groups and applications, making this compound a versatile and valuable tool in biochemical research .

生物活性

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinker widely utilized in biochemical research for its ability to form stable conjugates with proteins and other biomolecules. This article delves into the biological activity of SIAB, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₂O₃I

- Molecular Weight : 402.14 g/mol

- Functional Groups : Contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group.

SIAB acts through two primary reactive groups:

- NHS Ester : Reacts with primary amines to form stable amide bonds.

- Iodoacetyl Group : Reacts with sulfhydryl groups to form thioether bonds.

These reactions enable the formation of stable crosslinks between proteins and other biomolecules, facilitating various biochemical applications. The reaction conditions typically involve organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and optimal pH ranges from 7 to 9 for efficient coupling .

Applications in Research

SIAB is extensively used across multiple fields:

- Bioconjugation : It is a critical reagent for labeling proteins and peptides, enabling studies on protein interactions and functions.

- Enzyme Conjugates : SIAB is employed in creating enzyme conjugates, which are vital for diagnostic assays and therapeutic agents.

- Immunotoxins : The compound's ability to selectively bind to target proteins makes it useful in developing immunotoxins for targeted cancer therapies .

1. Protein Crosslinking

A study demonstrated the effectiveness of SIAB in forming stable protein conjugates. By reacting SIAB with proteins containing accessible amine or thiol groups, researchers were able to analyze protein interactions using techniques such as mass spectrometry and gel electrophoresis. The resulting conjugates maintained their biological activity, allowing for functional studies post-conjugation .

2. Diagnostic Applications

In medical diagnostics, SIAB has been utilized to label biomolecules with radioactive isotopes. For instance, the synthesis of N-succinimidyl 4-guanidinomethyl-3-[¹²⁵I]iodobenzoate involved radio-iodination using SIAB, which enabled the tracking of biomolecular interactions in vivo. This application has significantly advanced the development of imaging agents for cancer detection .

Comparative Analysis of Crosslinkers

| Property | This compound | Other Common Crosslinkers |

|---|---|---|

| Reactive Groups | NHS Ester, Iodoacetyl | NHS Ester, Maleimide |

| Solubility | Lipophilic | Varies |

| Stability of Conjugates | High | Moderate to High |

| Application Areas | Bioconjugation, Immunotoxins | General crosslinking |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of SIAB:

- Stability : Conjugates formed using SIAB exhibit high stability under physiological conditions, making them suitable for long-term studies .

- Selectivity : The compound shows selective reactivity towards thiols and primary amines, minimizing off-target effects during conjugation .

- Cellular Uptake : Due to its lipophilic nature, SIAB can effectively penetrate cell membranes, allowing for intracellular applications .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBEDSJTMWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222581 | |

| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72252-96-1 | |

| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIAB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。